An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyano-3-hydroxyquinoline
An In-depth Technical Guide on the Synthesis and Characterization of 2-Cyano-3-hydroxyquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-cyano-3-hydroxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic protocol, expected analytical data, and explores its interaction with a key cellular signaling pathway.
Synthesis of 2-Cyano-3-hydroxyquinoline
The synthesis of 2-cyano-3-hydroxyquinoline can be effectively achieved through the Friedländer annulation , a classic and versatile method for the construction of quinoline rings.[1][2][3][4][5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by an electron-withdrawing group. In this proposed synthesis, 2-aminosalicylaldehyde serves as the aromatic precursor, and malononitrile provides the activated methylene component.
Experimental Protocol: Proposed Friedländer Synthesis
Materials:
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2-Aminosalicylaldehyde
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Malononitrile
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Piperidine (catalyst)
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Ethanol (solvent)
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Hydrochloric acid (for workup)
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Distilled water
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Sodium sulfate (drying agent)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-aminosalicylaldehyde in absolute ethanol.
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Addition of Reagents: To this solution, add 1.1 equivalents of malononitrile. Subsequently, add a catalytic amount of piperidine (approximately 0.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of 2-cyano-3-hydroxyquinoline may form. If so, collect the solid by vacuum filtration.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. If no precipitate forms, concentrate the reaction mixture under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the product, which can then be filtered, washed with cold water, and dried.
Characterization of 2-Cyano-3-hydroxyquinoline
The structural elucidation and confirmation of the synthesized 2-cyano-3-hydroxyquinoline are accomplished through a combination of spectroscopic and analytical techniques. Due to the limited availability of published data for this specific molecule, the expected data are inferred from closely related analogs, such as 4-hydroxy-3-cyano-7-chloro-quinoline and other substituted quinolines.[6][7][8]
Data Presentation: Expected Analytical and Spectroscopic Data
| Analytical/Spectroscopic Technique | Expected Data/Observations |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Expected to be in the range of 200-250 °C |
| Molecular Formula | C₁₀H₆N₂O |
| Molecular Weight | 170.17 g/mol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 10.0-11.0 (s, 1H, -OH), 8.0-8.2 (d, 1H, Ar-H), 7.5-7.8 (m, 3H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 160-165 (C-OH), 145-150 (Ar-C), 115-140 (Ar-CH), 115-120 (CN), 90-100 (C-CN) |
| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3200-3400 (O-H stretch), 2220-2240 (C≡N stretch), 1600-1650 (C=C, C=N stretch) |
| Mass Spectrometry (ESI-MS) | m/z: 171.05 [M+H]⁺, 169.04 [M-H]⁻ |
Biological Activity and Signaling Pathways
Hydroxyquinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects.[9][10][11] A significant aspect of their mechanism of action is their ability to chelate metal ions, which can interfere with various cellular processes. Furthermore, studies have shown that certain quinoline derivatives can modulate key signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) pathway .[9][12][13]
The canonical NF-κB signaling pathway is a critical regulator of the immune response, inflammation, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions.[14][15]
Mandatory Visualization: NF-κB Signaling Pathway and Potential Inhibition by 2-Cyano-3-hydroxyquinoline
Caption: Canonical NF-κB signaling pathway with potential inhibition by a quinoline derivative.
Experimental Workflow: Investigating NF-κB Inhibition
Caption: Workflow for assessing the inhibitory effect of 2-cyano-3-hydroxyquinoline on NF-κB signaling.
Disclaimer: The synthesis protocol and expected characterization data are proposed based on established chemical principles and data from analogous compounds, as specific experimental literature for 2-cyano-3-hydroxyquinoline is limited. Researchers should validate these methods and findings in their own laboratory settings.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
